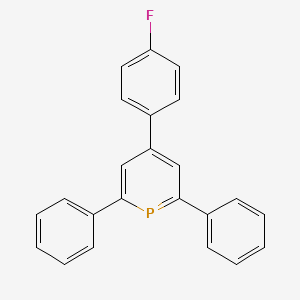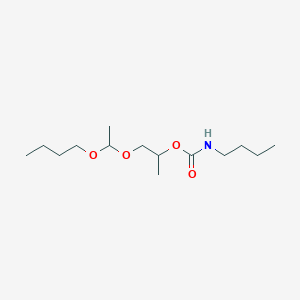
1-(1-Butoxyethoxy)propan-2-yl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butoxyethoxy)propan-2-yl butylcarbamate is a chemical compound with the molecular formula C14H29NO4. It is known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a butylcarbamate group attached to a propan-2-yl chain with butoxyethoxy substituents.
Preparation Methods
The synthesis of 1-(1-Butoxyethoxy)propan-2-yl butylcarbamate involves several steps. One common synthetic route includes the reaction of butyl isocyanate with 1-(1-butoxyethoxy)propan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(1-Butoxyethoxy)propan-2-yl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, resulting in the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Butoxyethoxy)propan-2-yl butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Butoxyethoxy)propan-2-yl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(1-Butoxyethoxy)propan-2-yl butylcarbamate can be compared with other carbamate compounds, such as iodopropynyl butylcarbamate and diafenthiuron. While these compounds share the carbamate functional group, they differ in their substituents and specific applications. For example, iodopropynyl butylcarbamate is widely used as a preservative, whereas diafenthiuron is an insecticide.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis, biological research, and industrial production. Further research is likely to uncover additional uses and mechanisms of action for this intriguing compound.
Properties
CAS No. |
62788-97-0 |
|---|---|
Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
1-(1-butoxyethoxy)propan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C14H29NO4/c1-5-7-9-15-14(16)19-12(3)11-18-13(4)17-10-8-6-2/h12-13H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
QBWCMORSGVBEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC(C)COC(C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


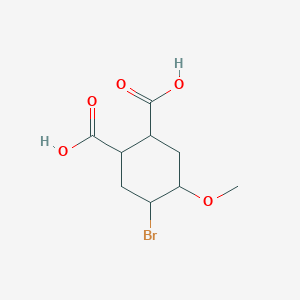
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
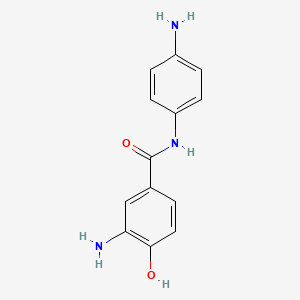
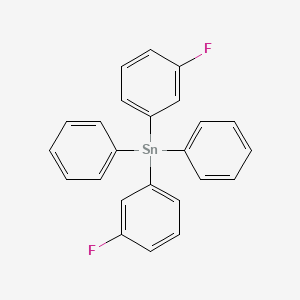

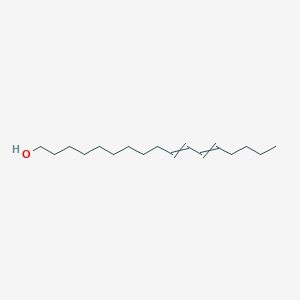
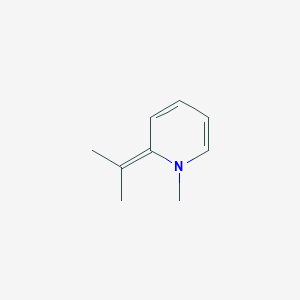
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
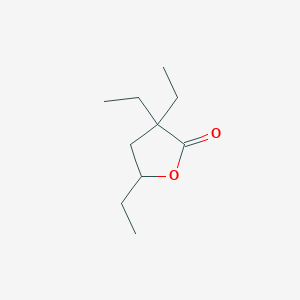
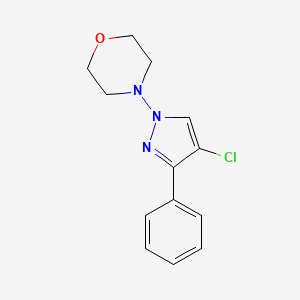
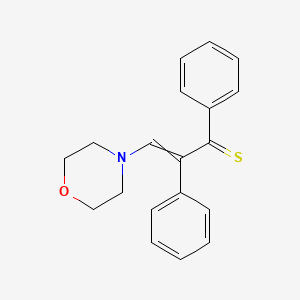
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

